1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-2-20-14-6-4-13(5-7-14)18-15(21)17-8-3-10-19-11-9-16-12-19/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNREZFTOBJNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H20N4OS
- Molecular Weight : 292.41 g/mol
- CAS Number : 851453-19-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, potentially affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at particular receptors, influencing cellular signaling.
- Antimicrobial Activity : Thioureas are known for their antimicrobial properties, which may be relevant for treating infections caused by resistant bacteria.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial : Demonstrated activity against various bacterial strains and fungi.
- Antitumor : Potential efficacy in inhibiting tumor growth through enzyme inhibition and modulation of signaling pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of thiourea derivatives, including this compound:
-
Antimicrobial Efficacy :
A study demonstrated that thiourea derivatives exhibit significant antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens. The minimum inhibitory concentrations (MICs) were found to be promising compared to standard antibiotics . -
Antitumor Activity :
Research indicated that compounds similar to this compound showed potent antitumor effects in vitro. For instance, a related compound inhibited farnesyltransferase with an IC50 value indicating strong potential for cancer therapy . -
Mechanistic Insights :
Investigations into the mechanism revealed that the compound could disrupt cellular signaling pathways critical for cancer cell survival and proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with other thiourea derivatives:
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | Moderate | High |
| 1-(4-chlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | Low | Moderate |
| 1-(4-nitrophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | High | Low |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally similar thiourea derivatives, focusing on substituent effects, biological activities, and structure-activity relationships (SAR).
Substituent Variations on the Aromatic Ring
1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea
- Structure : Features 3,4-dimethoxyphenyl instead of 4-ethoxyphenyl.
- Activity : A potent inhibitor of human glutaminyl cyclase (QC), showing a 100-fold improvement in inhibitory potency (IC50 = 0.2 µM) compared to early analogs. The methoxy groups enhance electron density and hydrogen-bonding capacity, improving target binding .
- SAR : Methoxy substituents at the 3,4-positions optimize interactions with QC’s active site, as confirmed by molecular docking .
1-(3-(1H-Imidazol-1-yl)propyl)-3-(2,4-difluorophenyl)thiourea (IR-415)
- Structure : Substituted with electron-withdrawing 2,4-difluorophenyl.
- Activity : Exhibits potent antiviral activity against hepatitis B virus (HBV) in cell culture (EC50 = 0.8 µM). Fluorine atoms improve metabolic stability and membrane permeability .
- SAR : Fluorine substitution reduces steric hindrance and enhances hydrophobic interactions with viral enzymes .
1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)thiourea
- Structure : Contains a 3,4,5-trimethoxyphenyl group.
- Activity: Demonstrates moderate QC inhibition (IC50 = 1.5 µM).
1-(4-Ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea
- Structure : Unique 4-ethoxy group provides intermediate electron-donating effects compared to methoxy or fluorine.
Role of the Alkyl Linker
- Propyl vs. Butyl Linkers :
- In IR-415 derivatives, extending the linker from propyl to butyl improved anti-HBV activity (EC50 reduced from 0.8 µM to 0.3 µM). The longer chain may enhance flexibility and optimize positioning within the viral protease active site .
- Propyl linkers are standard in QC inhibitors, as longer chains may disrupt binding .
Key Research Findings
Electron-Donating vs. Withdrawing Groups :
- Methoxy groups (electron-donating) enhance QC inhibition by promoting hydrogen bonding .
- Fluorine substituents (electron-withdrawing) improve antiviral activity by optimizing hydrophobic interactions .
Linker Optimization :
- Anti-HBV activity is highly sensitive to linker length, while QC inhibition prefers shorter chains .
Steric Effects :
- Bulky substituents (e.g., 3,4,5-trimethoxy) reduce potency due to steric clashes in enzyme active sites .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea?
The synthesis typically involves multi-step reactions starting with functionalization of the 4-ethoxyphenyl moiety and subsequent coupling with 3-(1H-imidazol-1-yl)propylamine. Key steps include:
- Thiourea formation : Reacting 4-ethoxyphenyl isothiocyanate with 3-(1H-imidazol-1-yl)propylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C .
- Purification : Column chromatography (silica gel, eluent: DCM/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical parameters : Strict control of reaction temperature and moisture to avoid side reactions (e.g., hydrolysis of isothiocyanate).
Q. How can the structural identity and purity of this thiourea derivative be validated?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), imidazole protons (δ 7.3–7.7 ppm), and thiourea NH signals (δ 8.5–9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak ([M+H]) and isotopic pattern.
- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data across different assays?
Contradictions may arise from assay conditions (e.g., pH, redox environment) or compound stability. Recommended approaches:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., glutaminyl cyclase activity ) and cell-based viability assays (e.g., MTT assays ).
- Stability profiling : Incubate the compound in assay buffers (37°C, 24 hr) and analyze degradation via HPLC-UV. Adjust buffer composition (e.g., antioxidants) if decomposition occurs .
- Solubility checks : Use dynamic light scattering (DLS) or nephelometry to confirm the compound remains dissolved at working concentrations .
Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency against target enzymes?
Systematic modifications to the thiourea scaffold can enhance activity:
- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-cyanophenyl) or bulky groups (e.g., 3,4-dimethoxyphenyl) to probe steric and electronic effects .
- Linker optimization : Adjust the propyl chain length between thiourea and imidazole; shorter chains may reduce flexibility and improve binding affinity .
- In vitro validation : Test analogs in enzyme inhibition assays (IC determination) and molecular docking to predict binding modes .
Q. What methodologies identify metabolic pathways and stability of this compound in preclinical models?
- Radiolabeled studies : Synthesize C-labeled thiourea derivatives and administer them to rodents. Collect bile, urine, and plasma for radiometric detection of metabolites .
- LC-MS/MS analysis : Identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry and MS fragmentation .
- Hepatocyte incubations : Compare metabolic profiles in human vs. rat hepatocytes to assess interspecies differences .
Q. How can target engagement be validated in cellular models for this compound?
- Gene expression profiling : Treat cells (e.g., SH-SY5Y neuroblastoma) and quantify downstream biomarkers (e.g., CYP26A1 mRNA levels via qRT-PCR) to confirm target modulation .
- Chemical proteomics : Use immobilized thiourea analogs for pull-down assays to identify binding proteins .
- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of the target enzyme (e.g., glutaminyl cyclase) to assess loss of compound efficacy .
Q. How can solubility limitations in biological assays be addressed methodologically?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without disrupting assay integrity .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility, which are cleaved in vivo .
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release in cell-based assays .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Nonlinear regression : Fit data to the Hill equation using software (e.g., GraphPad Prism) to calculate IC and Hill coefficients .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by experimental variability .
Q. How can molecular docking studies guide the design of analogs with improved target binding?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
